REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]2[C:5](=[CH:6][C:7]([Br:11])=[CH:8][CH:9]=2)[NH:4][C:3]=1[C:12]([NH2:14])=[O:13].[O:15]=[C:16](Cl)OC(Cl)(Cl)Cl.O>O1CCOCC1>[Br:11][C:7]1[CH:8]=[CH:9][C:10]2[C:2]3[NH:1][C:16](=[O:15])[NH:14][C:12](=[O:13])[C:3]=3[NH:4][C:5]=2[CH:6]=1
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(NC2=CC(=CC=C12)Br)C(=O)N
|
Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
|
O=C(OC(Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension was refluxed for 2 h
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2C3=C(NC2C1)C(NC(N3)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |